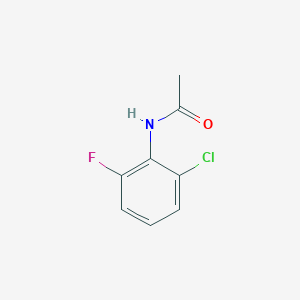
N-(2-chloro-6-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chloro-6-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the compound in high purity and yield .
化学反应分析
Types of Reactions: N-(2-chloro
生物活性
N-(2-chloro-6-fluorophenyl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as a thrombin inhibitor and its antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Target Enzyme: Thrombin
This compound primarily targets thrombin, a serine protease crucial in the coagulation cascade. The compound inhibits thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . This inhibition can be beneficial in managing thrombotic disorders.
Biochemical Pathways
The interaction with thrombin affects various biochemical pathways, particularly those involved in coagulation. By inhibiting thrombin activity, the compound alters cellular signaling pathways and gene expression related to coagulation and inflammation .
Pharmacokinetics
The compound exhibits good bioavailability and stability under standard laboratory conditions. Its potency as a thrombin inhibitor suggests that it can effectively reach therapeutic concentrations in vivo.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its chemical structure. Studies indicate that substituents on the phenyl ring significantly affect its potency and selectivity against various biological targets. For instance, halogenated substituents enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Structure-Activity Relationship Overview
| Substituent | Activity Level | Target Organism |
|---|---|---|
| 2-Chloro | Moderate | Gram-positive bacteria |
| 6-Fluoro | High | MRSA |
| 4-Chlorophenyl | Very High | Gram-positive bacteria |
| 4-Fluorophenyl | Moderate | Gram-negative bacteria |
Case Studies and Research Findings
-
Thrombin Inhibition Study :
A study demonstrated that this compound derivatives showed varying inhibitory effects on thrombin with Ki values ranging from 0.9 to 33.9 nM. The most potent derivatives contained specific substituents that enhanced binding affinity . -
Antimicrobial Activity :
Research involving quantitative structure-activity relationship (QSAR) analysis indicated that chloroacetamides, including this compound, exhibited significant antimicrobial properties against various strains of bacteria and fungi. The compounds were particularly effective against Gram-positive strains due to their ability to penetrate cell membranes efficiently . -
Cytotoxicity Studies :
Compounds similar to this compound have been evaluated for cytotoxic effects against human cancer cell lines. Results showed promising inhibition of cell proliferation, indicating potential applications in cancer therapy.
属性
IUPAC Name |
N-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQHRBFOTQDMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













